molecular formula C9H11NO2 B2417291 1,2,3,4-Tetrahydroquinoline-3,8-diol CAS No. 1785653-65-7

1,2,3,4-Tetrahydroquinoline-3,8-diol

Cat. No.: B2417291
CAS No.: 1785653-65-7
M. Wt: 165.192
InChI Key: VJJFNVKJDBDYJZ-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinoline-3,8-diol is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by a quinoline core that is partially hydrogenated, with hydroxyl groups attached at the 3rd and 8th positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydroquinoline-3,8-diol can be synthesized through several methods. One common approach involves the reduction of quinoline derivatives. For instance, the hydrogenation of quinoline N-oxide using diethylsilane in the presence of a catalyst such as boron trifluoride etherate can yield 1,2,3,4-tetrahydroquinoline . Another method involves the cyclization of N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents like phosphorus oxychloride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The use of palladium or platinum catalysts under high-pressure hydrogenation conditions is common. These methods ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydroquinoline-3,8-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide and tungstate ions.

    Reduction: Diethylsilane and boron trifluoride etherate.

    Substitution: Various nucleophiles and dehydrating agents.

Major Products Formed:

    Oxidation: N-hydroxy lactams.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted tetrahydroquinoline derivatives.

Comparison with Similar Compounds

1,2,3,4-Tetrahydroquinoline-3,8-diol can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of hydroxyl groups, which confer distinct chemical reactivity and biological activities. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

1,2,3,4-tetrahydroquinoline-3,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-7-4-6-2-1-3-8(12)9(6)10-5-7/h1-3,7,10-12H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJFNVKJDBDYJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC2=C1C=CC=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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